7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid
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Overview
Description
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₃BrN₂O₂S and a molecular weight of 259.08 g/mol . This compound is characterized by the presence of a bromine atom, a thieno ring, and a pyrazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid typically involves the bromination of thieno[2,3-b]pyrazine-6-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno and pyrazine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic rings play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyrazine-6-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate: An ester derivative with different solubility and reactivity properties.
Uniqueness
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Biological Activity
7-Bromothieno[2,3-b]pyrazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structural Overview
The synthesis of this compound typically involves multi-step processes that integrate various heteroaryl components. The compound can be synthesized through reactions involving brominated thieno derivatives and subsequent carboxylation steps. The structural formula is characterized by a thieno ring fused with a pyrazine moiety, which contributes to its unique biological properties.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast adenocarcinoma (MCF7), and non-small-cell lung cancer (NCI-H460) cell lines.
- Growth Inhibition : The growth inhibition was assessed using the sulforhodamine B (SRB) assay, revealing a GI50 value of approximately 7.8 µM against AGS cells, indicating significant antiproliferative activity .
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
AGS | 7.8 | Induction of apoptosis |
CaCo-2 | 11.0 | Cell cycle arrest |
MCF7 | 9.5 | ROS-mediated apoptosis |
NCI-H460 | 10.5 | Apoptotic pathway activation |
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
- Cell Cycle Arrest : In treated cells, significant alterations in cell cycle distribution were observed, particularly an arrest in the S phase, which is critical for DNA synthesis and cell division .
- Inhibition of Key Oncogenic Pathways : Some derivatives of thieno-pyrazines have been reported to inhibit epidermal growth factor receptor (EGFR) signaling, which is pivotal in many cancers .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Thieno Ring : Modifications such as alkyl or aryl groups can enhance lipophilicity and potentially increase cellular uptake and bioactivity.
- Positioning of Functional Groups : The positioning of carboxylic acid groups on the pyrazine ring appears to correlate with increased activity against specific cancer types.
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
- A study by Peinador et al. demonstrated that methyl derivatives showed selective cytotoxicity against AGS cells without significant toxicity to normal Vero cells, suggesting a favorable therapeutic index for these compounds .
- Another investigation reported that certain derivatives exhibited IC50 values below 10 µM across multiple cancer cell lines, underscoring their potential as lead compounds for further development in cancer therapy .
Properties
IUPAC Name |
7-bromothieno[2,3-b]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHGXDQAPFWFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=C(S2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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